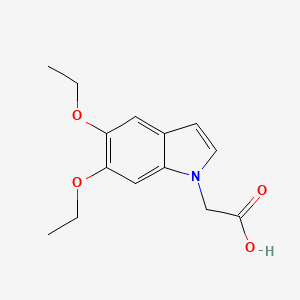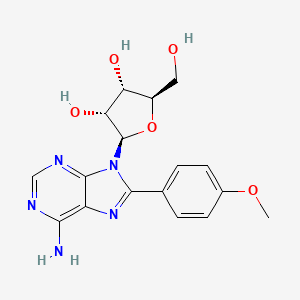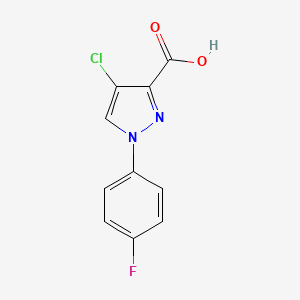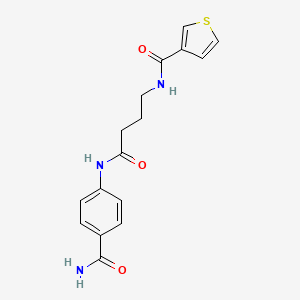
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a carbamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide typically involves multiple steps One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride The acid chloride is then reacted with 4-aminobenzamide to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
化学反応の分析
Types of Reactions
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or carbamates.
科学的研究の応用
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.
作用機序
The mechanism of action of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)benzamide
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)pyridine-3-carboxamide
Uniqueness
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with benzene or pyridine rings.
特性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-[4-(4-carbamoylanilino)-4-oxobutyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c17-15(21)11-3-5-13(6-4-11)19-14(20)2-1-8-18-16(22)12-7-9-23-10-12/h3-7,9-10H,1-2,8H2,(H2,17,21)(H,18,22)(H,19,20) |
InChIキー |
UANGJHYHGWKFEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCNC(=O)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


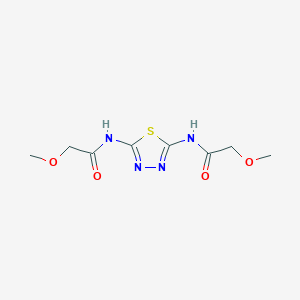
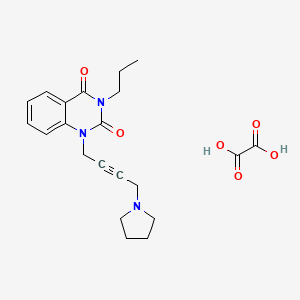

![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)



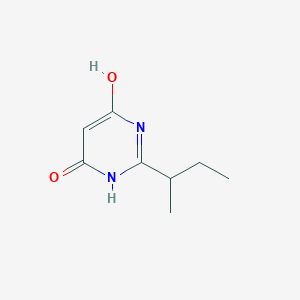

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
